Cas no 7083-40-1 (3-(9-Adeninyl)propionoic Acid Ethyl Ester)

3-(9-Adeninyl)propionoic Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
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- 9H-Purine-9-propanoic acid, 6-amino-, ethyl ester
- 3-(9-Adeninyl)propionoic Acid Ethyl Ester
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計算された属性
- せいみつぶんしりょう: 235.10709
じっけんとくせい
- PSA: 95.92
3-(9-Adeninyl)propionoic Acid Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6511661-0.25g |
ethyl 3-(6-amino-9H-purin-9-yl)propanoate |
7083-40-1 | 0.25g |
$670.0 | 2023-05-31 | ||
Enamine | EN300-6511661-0.5g |
ethyl 3-(6-amino-9H-purin-9-yl)propanoate |
7083-40-1 | 0.5g |
$699.0 | 2023-05-31 | ||
TRC | A280485-1g |
3-(9-Adeninyl)propionoic Acid Ethyl Ester |
7083-40-1 | 1g |
$ 250.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418799-50mg |
Ethyl 3-(6-amino-9h-purin-9-yl)propanoate |
7083-40-1 | 98% | 50mg |
¥14320.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418799-100mg |
Ethyl 3-(6-amino-9h-purin-9-yl)propanoate |
7083-40-1 | 98% | 100mg |
¥16127.00 | 2024-05-02 | |
TRC | A280485-1000mg |
3-(9-Adeninyl)propionoic Acid Ethyl Ester |
7083-40-1 | 1g |
$ 305.00 | 2023-04-19 | ||
Enamine | EN300-6511661-10.0g |
ethyl 3-(6-amino-9H-purin-9-yl)propanoate |
7083-40-1 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-6511661-0.05g |
ethyl 3-(6-amino-9H-purin-9-yl)propanoate |
7083-40-1 | 0.05g |
$612.0 | 2023-05-31 | ||
Enamine | EN300-6511661-2.5g |
ethyl 3-(6-amino-9H-purin-9-yl)propanoate |
7083-40-1 | 2.5g |
$1428.0 | 2023-05-31 | ||
Enamine | EN300-6511661-5.0g |
ethyl 3-(6-amino-9H-purin-9-yl)propanoate |
7083-40-1 | 5g |
$2110.0 | 2023-05-31 |
3-(9-Adeninyl)propionoic Acid Ethyl Ester 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
3-(9-Adeninyl)propionoic Acid Ethyl Esterに関する追加情報
Professional Introduction to 3-(9-Adeninyl)propionoic Acid Ethyl Ester (CAS No: 7083-40-1)
3-(9-Adeninyl)propionoic acid ethyl ester, identified by the chemical identifier CAS No 7083-40-1, is a specialized organic compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, featuring a unique structural motif combining an adenine moiety with a propionoic acid ethyl ester side chain, exhibits promising properties that make it a valuable candidate for various applications, particularly in the study of nucleic acid interactions and enzyme inhibition mechanisms.
The structural composition of 3-(9-Adeninyl)propionoic acid ethyl ester is characterized by its adenine base, which is a fundamental component of nucleic acids, and its propionoic acid ethyl ester functionality, which introduces a hydrophobic region. This dual nature allows the compound to interact effectively with both hydrophilic and hydrophobic environments, making it suitable for a wide range of biochemical assays and drug design strategies.
In recent years, there has been growing interest in the development of novel compounds that can modulate nucleic acid-based processes. 3-(9-Adeninyl)propionoic acid ethyl ester has been studied for its potential to interfere with enzyme-nucleic acid interactions, particularly in the context of DNA replication and transcription. Preliminary studies suggest that this compound can act as a competitive inhibitor for certain enzymes involved in these processes, potentially leading to applications in antiviral and anticancer therapies.
One of the most intriguing aspects of 3-(9-Adeninyl)propionoic acid ethyl ester is its ability to mimic natural nucleobases while introducing additional functional groups that can be tailored for specific biological targets. This flexibility has made it a popular scaffold for designing inhibitors targeting enzymes such as kinases and polymerases. For instance, researchers have explored its potential as an inhibitor of RNA-dependent RNA polymerases, which are crucial for viral replication in many RNA viruses.
The pharmacokinetic properties of 3-(9-Adeninyl)propionoic acid ethyl ester are also under investigation. Its molecular structure suggests that it may have favorable solubility characteristics, which are essential for oral bioavailability and tissue distribution. However, further studies are needed to fully understand its metabolic pathways and potential side effects. In vitro studies have shown that this compound can be metabolized by cytochrome P450 enzymes, which is an important consideration for drug development.
Recent advancements in computational chemistry have enabled more precise modeling of how 3-(9-Adeninyl)propionoic acid ethyl ester interacts with biological targets. Molecular docking simulations have been used to predict binding affinities and identify key residues involved in enzyme inhibition. These simulations have guided experimental efforts by highlighting potential modifications that could enhance the potency and selectivity of the compound.
In the context of drug discovery, 3-(9-Adeninyl)propionoic acid ethyl ester represents an example of how structural diversity can lead to novel therapeutic agents. By combining known bioactive moieties with new functional groups, researchers can explore uncharted chemical spaces and uncover new mechanisms of action. This approach has been successful in identifying inhibitors against various diseases, including those caused by emerging pathogens.
The synthesis of 3-(9-Adeninyl)propionoic acid ethyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, have been employed to construct the complex molecular framework efficiently. The development of scalable synthetic routes is crucial for translating laboratory findings into clinical applications.
The role of 3-(9-Adeninyl)propionoic acid ethyl ester in understanding fundamental biological processes cannot be overstated. Its ability to modulate nucleic acid interactions has provided insights into the mechanisms underlying various diseases. For example, studies using this compound have shed light on how certain enzymes recognize and bind to DNA or RNA substrates, which is essential for developing targeted therapies.
As research continues to evolve, the applications of 3-(9-Adeninyl)propionoic acid ethyl ester are likely to expand beyond traditional pharmaceutical uses. Its unique properties make it a valuable tool for developing diagnostic reagents and biosensors. Additionally, its potential as a lead compound for drug discovery continues to be explored in academic and industrial settings worldwide.
In conclusion,3-(9-Adeninyl)propionoic acid ethyl ester (CAS No: 7083-40-1) is a multifaceted compound with significant potential in biochemical research and pharmaceutical development. Its ability to interact with nucleic acids and enzymes makes it a promising candidate for modulating various biological processes. As our understanding of its properties grows, so too does its potential to contribute to advancements in medicine and biotechnology.
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